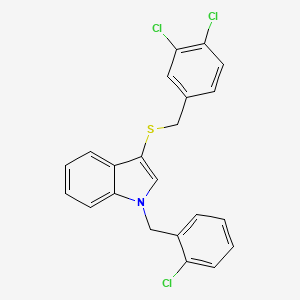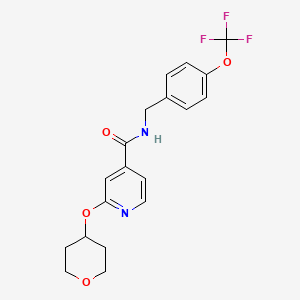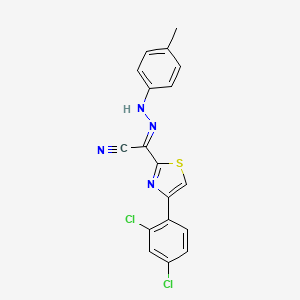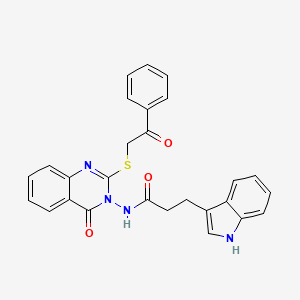
1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as CBR-5884 and is classified as a novel indole-based small molecule.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
- Indole Derivatives Synthesis : Indole compounds, including variants like 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole, are key in synthesizing biologically active compounds. Classic methods like Fisher indole synthesis and more modern palladium-catalyzed reactions play a crucial role in their formation, highlighting their importance in organic chemistry and drug development (Cacchi & Fabrizi, 2005).
Material Science
- Electrochromic Properties : Indole-based polymers demonstrate significant electrochromic properties. Research on novel monomers like 1-metyl-2,3-di(thiophen-2-yl)-1H-indole (DTI) has led to insights on color-changing materials useful in electronic displays and smart windows (Carbas, Kıvrak, & Kavak, 2017).
Molecular Structure Analysis
- Structure Elucidation : Indole derivatives are studied for their molecular structure, often using techniques like X-ray diffraction. Such analyses contribute to a better understanding of their chemical properties and potential applications (Geetha et al., 2019).
Organic Synthesis Techniques
Catalytic Reactions : The use of catalysts like ferric(III) chloride and palladium in synthesizing indole derivatives, including thiocyanation reactions, has been explored. These methods offer advantages like high conversions and cleaner reaction profiles, essential in pharmaceutical synthesis (Yadav et al., 2005).
Synthesis of Indoles : Various synthesis methods, such as triazene-directed C-H annulation, have been developed for indoles. These methods are crucial for creating complex molecules efficiently and with greater control (Wang, Sun, Fang, & Huang, 2013).
Pharmaceutical Applications
- Drug Synthesis : Indoles are integral in synthesizing various drugs due to their pharmacological properties. Studies like those on substituted thiopyrano[2,3,4-c,d]indoles have led to the development of potent inhibitors for applications like 5-lipoxygenase inhibition (Hutchinson et al., 1993).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(3,4-dichlorophenyl)methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3NS/c23-18-7-3-1-5-16(18)12-26-13-22(17-6-2-4-8-21(17)26)27-14-15-9-10-19(24)20(25)11-15/h1-11,13H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCKSVNUOJMIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)
![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methoxy-2-nitrophenyl)amino)formamide](/img/structure/B2600535.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2600539.png)
![3-Tert-butyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2600542.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2600543.png)
![N-(2-methoxy-4-methyl-phenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]acetamide](/img/structure/B2600545.png)
![N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B2600547.png)
![2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2600548.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B2600550.png)
